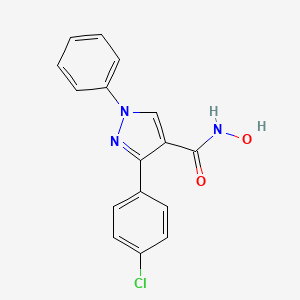![molecular formula C16H14F3NO2S B7534527 N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide](/img/structure/B7534527.png)
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide, also known as DFP-10825, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and glucose homeostasis, and its inhibition has been proposed as a potential therapeutic approach for the treatment of type 2 diabetes and other metabolic disorders.
作用机制
PTP1B is a negative regulator of insulin signaling, and its inhibition by N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide leads to increased insulin receptor phosphorylation and downstream signaling, resulting in enhanced glucose uptake and metabolism in insulin-sensitive tissues such as skeletal muscle and adipose tissue. N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide has been shown to have several biochemical and physiological effects, including increased insulin sensitivity, glucose uptake, and metabolism in insulin-sensitive tissues, such as skeletal muscle and adipose tissue. N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide also improves lipid metabolism, reduces inflammation, and enhances mitochondrial function in diabetic animal models. Additionally, N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide has been shown to have neuroprotective effects in a mouse model of Alzheimer's disease, suggesting its potential use in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity for PTP1B inhibition, its ability to improve glucose and lipid metabolism without causing hypoglycemia or weight gain, and its potential use in the treatment of type 2 diabetes and other metabolic disorders. However, there are also some limitations to its use in lab experiments, including the need for further studies to determine its long-term safety and efficacy, as well as the need for more research to understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide, including the development of more potent and selective PTP1B inhibitors, the investigation of its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease, and the exploration of its neuroprotective effects in other neurodegenerative disorders. Additionally, more research is needed to understand its mechanism of action and potential side effects, as well as its long-term safety and efficacy in humans.
合成方法
The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide involves several steps, including the reaction of 2-fluorophenol with 4-chloro-3-nitrotoluene to form 4-(2-fluorophenoxy)-3-nitrotoluene, followed by reduction of the nitro group using palladium on carbon and hydrogen gas to yield 4-(2-fluorophenoxy)-3-aminotoluene. The final step involves the reaction of 4-(2-fluorophenoxy)-3-aminotoluene with difluoromethylthiol and propanoyl chloride to form N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide.
科学研究应用
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide has been extensively studied in vitro and in vivo for its potential therapeutic effects on type 2 diabetes and other metabolic disorders. In vitro studies have shown that N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide inhibits PTP1B activity in a dose-dependent manner, leading to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in diabetic animal models have demonstrated that N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide improves glucose tolerance, insulin sensitivity, and lipid metabolism, without causing hypoglycemia or weight gain.
属性
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c17-13-3-1-2-4-14(13)22-10-9-15(21)20-11-5-7-12(8-6-11)23-16(18)19/h1-8,16H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERCDQWFNHPYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)NC2=CC=C(C=C2)SC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)

![N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)
![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)


![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)
![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7534496.png)
![N-[3-[3-(2-oxoimidazolidin-1-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B7534507.png)


![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide](/img/structure/B7534519.png)
![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534521.png)